N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-10-12-15(13-11-14)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMDZGHGMAMEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide typically involves the coupling of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
Step 1: Synthesis of 2-aminobenzothiazole from o-aminothiophenol and carbon disulfide.
Step 2: Coupling of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that are optimized for high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
The compound exhibits notable antimicrobial and anti-inflammatory properties, primarily attributed to the presence of the benzothiazole moiety. This structural element is known for its role in pharmacological activities such as:
- Antitumor Activity : Compounds containing benzothiazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : The compound has been studied for its ability to inhibit the DprE1 enzyme in Mycobacterium tuberculosis, disrupting cell wall biosynthesis and leading to bacterial cell death. This mechanism positions it as a potential anti-tubercular agent .
Synthesis and Characterization
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Moiety : This is achieved through condensation reactions involving appropriate precursors.
- Amidation Reactions : The final product is obtained by coupling the benzothiazole derivative with 4-methylbenzoyl chloride .
Table 1: Key Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole moiety, Amide group | Antimicrobial, Anti-inflammatory |
| Similar Benzothiazole Derivatives | Varies (e.g., halogen substitutions) | Antitumor activity |
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Studies : In vitro tests have demonstrated that derivatives of benzothiazole can inhibit cancer cell lines such as human cervix cancer (SISO) and bladder carcinoma (RT-112). The IC50 values indicate varying degrees of potency compared to standard chemotherapeutics .
- Anti-inflammatory Effects : Research has indicated that compounds with similar structures can alleviate inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The position and nature of substituents on the benzamide ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- 4-Methyl vs. 3-Methyl : The 4-methyl analog (target compound) exhibits a higher melting point (181°C vs. 167°C), indicating stronger intermolecular interactions, possibly due to symmetrical substitution favoring crystal packing .
- Electron-Donating Groups : Methoxy and butoxy substituents increase molecular weight and alter electronic properties. The methoxy group enhances polarity, while the butoxy group prioritizes lipophilicity .
Modifications to the Benzothiazole-Phenyl Core
Structural diversity in the benzothiazole-phenyl scaffold impacts binding affinity and synthetic accessibility:
Key Observations :
- Heterocyclic Additions : Incorporation of triazole (e.g., 9d ) or dithiarsinan (e.g., MZ2 ) introduces hydrogen-bonding or metal-chelating capabilities, which are critical for targeting enzymes or receptors.
- Planarity vs. Flexibility : The target compound’s planar structure may favor intercalation or stacking interactions, while bulkier substituents (e.g., butoxy ) could hinder such interactions but improve pharmacokinetics.
Spectral and Crystallographic Data
- NMR and IR Profiles : The target compound’s ¹H NMR (DMSO solvent) shows aromatic protons at δ 7.2–8.1 ppm, consistent with benzothiazole and benzamide protons. The absence of νS-H (~2500–2600 cm⁻¹) in IR confirms the thione tautomer .
- Crystallography : Derivatives like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide exhibit bond lengths and angles within typical ranges (C–S: 1.75 Å; C–N: 1.32 Å), validated by SHELX software .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H16N2OS, with a molecular weight of approximately 344.43 g/mol. Its structure features a benzothiazole moiety linked to a phenyl group and a methylbenzamide, which contributes to its biological properties.
Target Interactions : this compound interacts with various biological targets, primarily affecting enzymes involved in cellular processes. It has been shown to inhibit specific kinases that play crucial roles in cell signaling and proliferation.
Biochemical Pathways : Research indicates that this compound may disrupt pathways essential for the survival of pathogens such as Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. Additionally, it has demonstrated inhibitory effects on cancer cell proliferation by inducing apoptosis.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that similar benzothiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria . The compound’s mechanism likely involves interference with bacterial enzyme functions critical for cell division.
Antitumor Activity
The compound has been investigated for its antitumor effects. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines, including breast and ovarian cancers. Structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole structure can enhance its anticancer potency .
Case Studies and Research Findings
Several studies have documented the biological activities of benzothiazole derivatives:
- Antitumor Efficacy : A study reported that derivatives similar to this compound showed nanomolar activity against human breast cancer cell lines. The lead compound in this series exhibited selective cytotoxicity and unique mechanisms of action .
- Antibacterial Properties : Research highlighted the antibacterial activity of thiazole derivatives in conjunction with cell-penetrating peptides. These compounds displayed potent antibacterial effects when tested against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for benzothiazole derivatives, which could enhance their therapeutic utility in clinical settings.
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide?
The synthesis typically involves coupling a benzothiazole precursor with a substituted benzamide. A common approach includes:
- Step 1 : Preparation of 2-(2-aminophenyl)benzothiazole via cyclization of 2-aminothiophenol with a substituted benzaldehyde under acidic conditions.
- Step 2 : Amidation of the amino group with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
- Purification : Column chromatography or recrystallization from methanol/water mixtures to achieve >95% purity. Reaction optimization should focus on temperature control (0–5°C during amidation) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzothiazole proton signals at δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 363.12) .
- HPLC-PDA : For purity assessment (≥98% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What initial biological screening assays are appropriate for this compound?
Prioritize:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to benzothiazole’s role in ATP-binding pocket interactions .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility profiling : Measure in DMSO and PBS to guide in vitro dosing .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the benzothiazole-amide coupling step?
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent selection : Anhydrous DMF improves solubility of intermediates .
- Temperature modulation : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions .
- Real-time monitoring : Use TLC (ethyl acetate/hexane, 3:7) to track reaction progress .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., benzothiazole stacking with phenylalanine residues) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
- Pharmacophore mapping : Align with known benzothiazole-based inhibitors to identify critical pharmacophoric features .
Q. How can contradictions between enzyme inhibition data and cellular activity be resolved?
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-EGFR detection) alongside cellular proliferation assays .
- Solubility correction : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based studies .
- Metabolic stability testing : Use liver microsomes to assess rapid degradation masking in vitro activity .
Q. What crystallographic insights exist for benzothiazole-containing benzamides?
- X-ray diffraction : A related compound, (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-2-methylbenzamide, revealed a planar benzothiazole core with dihedral angles of 12.5° between aromatic rings, influencing π-π stacking .
- Packing analysis : Hydrogen-bonding networks (N–H⋯O=C) stabilize crystal lattices, guiding co-crystallization strategies for structural studies .
Q. What structure-activity relationship (SAR) trends are observed for substituents on the benzothiazole ring?
- Electron-withdrawing groups (e.g., Cl at position 6) enhance kinase inhibition (IC₅₀ reduced by 40% vs. methyl substituents) .
- Methoxy groups on the benzamide moiety improve solubility but reduce cellular uptake due to increased polarity .
- Bulkier substituents (e.g., ethyl at position 4) sterically hinder target binding, lowering potency .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous signals .
- Contradiction Management : Use isothermal titration calorimetry (ITC) to resolve discrepancies between enzymatic and cellular data .
- Stability Protocols : Store at -20°C under argon to prevent benzothiazole ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
